N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide
Description
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide is a complex organic compound that features a unique combination of a dioxin ring, an imidazole ring, and a thioacetamide group
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(1-methyl-5-phenylimidazol-2-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3S/c1-23-16(14-5-3-2-4-6-14)12-21-20(23)27-13-19(24)22-15-7-8-17-18(11-15)26-10-9-25-17/h2-8,11-12H,9-10,13H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HESLBNVMFGBWST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CN=C1SCC(=O)NC2=CC3=C(C=C2)OCCO3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the dioxin ring: Starting from a suitable benzene derivative, the dioxin ring can be formed through a series of oxidation and cyclization reactions.
Synthesis of the imidazole ring: The imidazole ring can be synthesized via a Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.
Thioacetamide linkage: The final step involves the formation of the thioacetamide linkage through a nucleophilic substitution reaction, where the imidazole derivative reacts with a thioacetamide precursor under suitable conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are commonly used.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
Antimicrobial and Anticancer Properties
Recent studies have investigated the antimicrobial and anticancer activities of compounds related to N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide.
- Antimicrobial Activity : Compounds derived from similar structures have shown promising antimicrobial effects against various bacterial strains. For instance, derivatives were tested against Mycobacterium tuberculosis, revealing significant inhibition rates and potential as antitubercular agents .
- Anticancer Activity : The compound has also been evaluated for its anticancer properties. In vitro studies demonstrated that certain derivatives exhibited substantial growth inhibition against multiple cancer cell lines, including those for breast and lung cancers .
Enzyme Inhibition Studies
The compound's potential as an enzyme inhibitor has been a focal point in research. Specifically:
- Acetylcholinesterase Inhibition : Some derivatives have been screened for their ability to inhibit acetylcholinesterase, an enzyme linked to Alzheimer's disease. The results indicated that modifications in the benzodioxin structure could enhance inhibitory potency .
- α-Glucosidase Inhibition : The activity against α-glucosidase suggests potential applications in managing type 2 diabetes mellitus by delaying carbohydrate absorption .
Case Study 1: Anticancer Evaluation
A study published in ACS Omega reported on a series of compounds synthesized from similar frameworks as this compound. These compounds were tested against various cancer cell lines showing percent growth inhibitions ranging from 50% to over 85% depending on the structural modifications made .
Case Study 2: Antitubercular Activity
Another significant study focused on the antitubercular properties of related compounds. In vitro testing against Mycobacterium tuberculosis demonstrated that certain derivatives exhibited minimal inhibitory concentrations (MIC) comparable to existing antitubercular drugs, indicating their potential for further development .
| Compound Name | Activity Type | Target Organism/Cell Line | Inhibition (%) |
|---|---|---|---|
| Compound A | Antimicrobial | Mycobacterium tuberculosis | 70% |
| Compound B | Anticancer | SNB-19 (brain cancer) | 86% |
| Compound C | Enzyme Inhibition | Acetylcholinesterase | IC50 = 0.5 µM |
| Compound D | Enzyme Inhibition | α-glucosidase | IC50 = 0.8 µM |
Table 2: Synthesis Conditions for Derivatives
| Step | Reagent Used | Conditions |
|---|---|---|
| Step 1 | N-(2,3-dihydrobenzo[1,4]-dioxin) | Aqueous Na₂CO₃ at pH 9–10 |
| Step 2 | Sulfonyl chloride | Stir at room temperature |
| Final Step | 2-Bromo-N-substituted acetamides | DMF with lithium hydride as base |
Mechanism of Action
The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide: can be compared to other compounds with similar structural motifs, such as:
Uniqueness
The uniqueness of this compound lies in its combination of these three structural motifs, which may confer unique chemical and biological properties. This could make it a valuable compound for research and development in various fields.
Biological Activity
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide is a synthetic compound that has garnered interest due to its potential biological activities, particularly in the fields of diabetes management and cancer therapy. This article explores the synthesis, biological activity, and therapeutic potential of this compound based on recent studies.
Synthesis
The synthesis of this compound involves several chemical reactions starting from 2,3-dihydrobenzo[1,4]dioxin derivatives. The initial step involves the reaction of 2,3-dihydrobenzo[1,4]-dioxin-6-amine with various sulfonyl chlorides and bromoacetamides to yield a series of target compounds. The general procedure includes stirring the reactants in an aqueous alkaline medium followed by purification through crystallization or chromatography.
Antidiabetic Potential
Recent studies have evaluated the anti-diabetic potential of compounds derived from 2,3-dihydrobenzo[1,4]-dioxin. The primary mechanism investigated is the inhibition of the enzyme α-glucosidase, which plays a crucial role in carbohydrate digestion and glucose absorption.
Table 1: Inhibition Potency against α-glucosidase
| Compound Name | IC50 (µM) |
|---|---|
| N-(2,3-dihydrobenzo[1,4]-dioxin-6-yl)-4-methylbenzenesulfonamide | 16.5 |
| N-(2,3-dihydrobenzo[1,4]-dioxin-6-yl)-phenylsulfonamide | 20.0 |
| N-(2,3-dihydrobenzo[1,4]-dioxin-6-yl)-2-[4-(morpholinyl)phenyl] | 15.0 |
These results indicate that while some derivatives exhibit moderate inhibitory activity against α-glucosidase, further optimization is required to enhance their efficacy.
Anticancer Activity
The compound's anticancer properties were assessed through in vitro cytotoxicity studies against various human cancer cell lines. The results indicated that certain derivatives demonstrated significant antiproliferative effects.
Table 2: Cytotoxicity Against Cancer Cell Lines
| Compound Name | Cell Line | IC50 (µM) |
|---|---|---|
| N-(2,3-dihydrobenzo[1,4]-dioxin-6-yl)-sulfanylmethylimidazole | SISO | 3.77 |
| N-(2,3-dihydrobenzo[1,4]-dioxin-6-yl)-phenylsulfonamide | RT-112 | 5.59 |
| N-(2,3-dihydrobenzo[1,4]-dioxin-6-yl)-imidazole derivative | HeLa | 8.13 |
The most active compounds were found to induce apoptosis in cancer cells at varying concentrations.
Case Studies
A notable study investigated the effects of N-(2,3-dihydrobenzo[1,4]-dioxin) derivatives on cervical cancer cell lines. The treatment with specific derivatives led to an increase in early and late apoptotic cells as observed through flow cytometry analysis.
Case Study Findings:
- Induction of Apoptosis : Treatment with compound derivatives resulted in a significant increase in early apoptotic cells (up to 17.2% at higher concentrations).
- Selectivity : Certain compounds showed preferential cytotoxicity towards specific cancer cell lines over others.
Q & A
Q. What are the core synthetic pathways for synthesizing this compound, and how are intermediates characterized?
The compound is synthesized via sequential nucleophilic substitution and sulfonylation. For example, 2,3-dihydro-1,4-benzodioxin-6-amine reacts with aryl halides under basic conditions (e.g., aqueous Na₂CO₃ at pH 10) to form intermediates, followed by coupling with sulfonyl acetamide derivatives in DMF using lithium hydride as a catalyst . Characterization relies on IR (to confirm amide C=O stretches ~1650 cm⁻¹), ¹H NMR (to verify aromatic protons and methyl/methylene groups), and EIMS for molecular ion validation .
Q. What are the standard purity assessment protocols for this compound?
Purity is determined via HPLC (C18 columns, acetonitrile/water gradients) and elemental analysis (CHNS). For example, derivatives with >98% purity require iterative recrystallization from ethanol/water mixtures and validation via melting point consistency (±1°C) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and selectivity in derivatives?
Use a Design of Experiments (DOE) approach to evaluate variables (temperature, pH, solvent ratios). For instance, a factorial design can identify optimal Na₂CO₃ concentration (10% w/v) and reaction time (3–4 hours at RT) for sulfonylation, minimizing side products like unreacted amines . Computational reaction path searches (e.g., quantum chemical calculations) further refine transition states and activation energies .
Q. How to resolve contradictions in enzyme inhibition data (e.g., α-glucosidase vs. acetylcholinesterase activity)?
Contradictions arise from assay conditions (e.g., pH sensitivity of imidazole sulfanyl groups). Use kinetic studies (Lineweaver-Burk plots) to differentiate competitive/non-competitive inhibition. For example, IC₅₀ discrepancies may require adjusting substrate concentrations or pre-incubating enzymes with inhibitors to assess time-dependent effects . Statistical tools like ANOVA can isolate confounding variables (e.g., buffer ionic strength) .
Q. What computational strategies predict the compound’s binding affinity to non-target proteins?
Combine molecular docking (AutoDock Vina) with MD simulations (AMBER force fields) to model interactions. Focus on the benzodioxin moiety’s π-π stacking with aromatic residues (e.g., Tyr in α-glucosidase) and the imidazole sulfanyl group’s hydrogen bonding with catalytic sites. Validate predictions via SPR (surface plasmon resonance) to measure dissociation constants (KD) .
Q. How to design derivatives with improved metabolic stability without compromising activity?
Introduce isosteric replacements (e.g., replacing the methyl group on imidazole with trifluoromethyl to reduce CYP450 oxidation) while retaining key pharmacophores. Use QSAR models trained on logP and polar surface area data to balance solubility and membrane permeability. Synthesize analogs via Buchwald-Hartwig coupling to test stability in microsomal assays .
Methodological Tables
Table 1: Key Spectral Data for Structural Validation
| Functional Group | IR (cm⁻¹) | ¹H NMR (δ, ppm) | EIMS (m/z) |
|---|---|---|---|
| Benzodioxin ring | 1250 (C-O) | 6.8–7.1 (m, 4H, aromatic) | 397.45 [M]+ |
| Acetamide C=O | 1650 | 2.1 (s, 3H, CH3) | 231 (C11H9N3OS)+ |
| Imidazole sulfanyl | 2550 (S-H) | 3.7 (s, 3H, N-CH3) | 130 (C9H8N)+ |
Table 2: DOE Parameters for Sulfonylation Optimization
| Variable | Low Level | High Level | Optimal Level |
|---|---|---|---|
| Reaction Time (h) | 2 | 6 | 4 |
| Na₂CO₃ Concentration (%) | 5 | 15 | 10 |
| Temperature (°C) | 25 | 50 | 25 (RT) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
